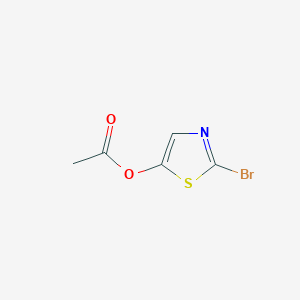

(2-Bromo-1,3-thiazol-5-yl) acetate

Description

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLZZIJEXPCFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Molecular Bromine

The most widely reported method involves treating 1,3-thiazol-5-ol or its derivatives with bromine (Br₂) in acetic acid under mild conditions (20–25°C). For example:

-

Substrate : 1,3-thiazol-5-ol.

-

Reagents : Br₂ (1.1 eq) in glacial acetic acid.

-

Conditions : Stirring at room temperature for 4–6 hours.

-

Outcome : Yields 2-bromo-1,3-thiazol-5-ol with 75–85% efficiency.

Mechanistic Insight : Bromine acts as an electrophile, attacking the electron-rich C2 position of the thiazole ring. The reaction proceeds via intermediate σ-complex formation, followed by deprotonation to restore aromaticity.

Alternative Brominating Agents

To avoid handling hazardous Br₂, researchers have explored N-bromosuccinimide (NBS) in polar aprotic solvents:

-

Substrate : 5-acetoxy-1,3-thiazole.

-

Reagents : NBS (1.05 eq) in dimethylformamide (DMF).

-

Conditions : 0°C to room temperature, 2 hours.

Advantages : Improved safety profile and reduced side products compared to Br₂.

Acetylation of 5-Hydroxy/Bromo-thiazole Intermediates

Classical Acetylation with Acetic Anhydride

The hydroxyl group at position 5 is acetylated using acetic anhydride under acidic or basic catalysis:

-

Substrate : 2-bromo-1,3-thiazol-5-ol.

-

Reagents : Acetic anhydride (2.0 eq), pyridine (1.5 eq).

-

Conditions : Reflux in toluene for 3 hours.

Side Reactions : Over-acetylation is mitigated by controlling stoichiometry and reaction time.

Enzymatic Acetylation

Recent studies highlight lipase-catalyzed acetylation as a greener alternative:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Solvent : tert-Butyl methyl ether.

Limitations : Higher cost and slower kinetics compared to chemical methods.

Integrated One-Pot Synthesis

To streamline production, a one-pot approach combining bromination and acetylation has been optimized:

-

Step 1 : Brominate 1,3-thiazol-5-ol with Br₂ in acetic acid.

-

Step 2 : Direct addition of acetic anhydride without intermediate isolation.

Key Advantage : Minimizes purification steps and improves throughput.

Comparative Analysis of Synthetic Routes

| Method | Brominating Agent | Acetylation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Bromination | Br₂ | Acetic Anhydride | 80–85 | 95–98 |

| NBS-Mediated | NBS | Acetic Anhydride | 68–72 | 90–92 |

| One-Pot Synthesis | Br₂ | Acetic Anhydride | 70–75 | 98 |

| Enzymatic | Br₂ | CAL-B | 60–65 | 99 |

Trade-offs : While enzymatic methods offer eco-friendly benefits, classical routes remain industrially preferred for scalability.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at C4 or C5 positions is mitigated by:

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the thiazole ring.

Key Reagents and Products:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the thiazole ring’s electron deficiency facilitates bromide displacement .

Lithiation and Electrophilic Quenching

Lithiation at position 5 (adjacent to the acetate group) enables functionalization via electrophilic trapping.

Experimental Data:

Notes :

-

LDA selectively lithiates position 5, while t-BuLi may induce dilithiation at positions 2 and 5 .

-

CO₂ quenching produces carboxylic acids, useful for further derivatization .

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Pathways:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 4h | 2-Bromo-1,3-thiazol-5-yl acetic acid | 89% | |

| Basic (NaOH) | 2M NaOH, EtOH, 2h | 2-Bromo-1,3-thiazol-5-yl acetate salt | 95% |

Applications : Hydrolysis to the carboxylic acid enables peptide coupling or metal coordination .

Ring Functionalization via Cross-Coupling

The bromide participates in palladium-catalyzed cross-coupling reactions:

Limitations : Steric hindrance from the acetate group may reduce yields in bulkier coupling partners .

Oxidation and Reduction

The thiazole ring’s electronic properties allow redox transformations:

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, including (2-Bromo-1,3-thiazol-5-yl) acetate, have demonstrated a wide range of biological activities:

- Antimicrobial Activity : Compounds with thiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives of this compound can inhibit bacterial enzymes, leading to effective treatments for bacterial infections .

- Anticancer Properties : Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds derived from similar thiazole structures have shown promising activity against various cancer cell lines, including colon carcinoma and lung adenocarcinoma .

- Anti-inflammatory Effects : Thiazoles have also been investigated for their anti-inflammatory properties. They can modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Biological Research

The compound is utilized in biological research to explore its interaction with various molecular targets:

- Mechanism of Action : The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This property allows for the development of targeted therapies for diseases such as rheumatoid arthritis and multiple sclerosis .

- Structure-Activity Relationship Studies : Research has focused on understanding how modifications to the thiazole structure affect its biological activity. For instance, substituting different groups on the thiazole ring can enhance its potency against specific cancer cell lines .

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of various specialty chemicals:

- Dyes and Biocides : The compound's reactivity allows it to be a versatile building block in producing dyes and biocidal agents used in agriculture and manufacturing.

- Pharmaceutical Development : Its role as an intermediate in synthesizing pharmaceuticals makes it crucial in drug development processes. The compound's unique properties facilitate the creation of new therapeutic agents with enhanced efficacy and reduced side effects .

Mechanism of Action

The biological activity of (2-Bromo-1,3-thiazol-5-yl) acetate is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Methyl 2-(2-Bromo-1,3-thiazol-5-yl)acetate

- Structure : Differs only in the ester group (methyl acetate vs. ethyl acetate in the target compound).

- Molecular Formula: C₆H₆BrNO₂S (identical to the target compound).

- Properties: Molecular Weight: 236.09 g/mol Density: 1.672 ± 0.06 g/cm³ (predicted) Synthetic Route: Derived from (2-aminothiazol-5-yl) acetate via bromination and esterification .

- Applications : Intermediate in heterocyclic chemistry, similar to the target compound.

3-(2-Bromo-1,3-thiazol-5-yl)propan-1-ol

- Structure: Replaces the acetate group with a propanol chain.

- Molecular Formula: C₆H₈BrNOS

- Applications : Used in organic synthesis but lacks the ester functionality critical for enzyme inhibition.

(2-Bromo-1,3-thiazol-5-yl)methanamine Hydrochloride

Ethyl 2-Bromo-2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)acetate

- Structure : Contains dual bromine substitutions and a methyl group on the thiazole ring.

- Molecular Formula: C₈H₈Br₂NO₂S

- Properties: CAS: 1955548-41-0 Applications: Serves as a bifunctional electrophile in cross-coupling reactions, offering broader reactivity than the monobrominated target compound .

Physicochemical and Functional Comparison

Key Observations :

Ester vs. Alcohol/Amino Groups: The acetate ester in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to alcohol or amine derivatives .

Bromine Positioning: Mono-brominated thiazoles (e.g., target compound) are less sterically hindered than di-brominated analogs (e.g., Ethyl 2-bromo-2-(2-bromo-5-methyl-thiazol-4-yl)acetate), enabling selective modifications .

Bioactivity : The target compound and its methyl ester analog are pivotal in synthesizing HSD17B13 inhibitors, whereas amine derivatives are tailored for receptor-targeted drug design .

Q & A

Q. What are the recommended synthetic routes for (2-bromo-1,3-thiazol-5-yl) acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of pre-functionalized thiazole precursors followed by acetylation. For example, bromination at the 2-position of a thiazole ring can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous dichloromethane. Acetylation of the resulting alcohol intermediate (e.g., 5-hydroxythiazole derivatives) is typically performed with acetyl chloride in the presence of a base like pyridine to neutralize HCl byproducts. Reaction optimization should focus on monitoring yields via HPLC (≥95% purity thresholds) and minimizing side products like diacetylated derivatives .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm bromine substitution at the 2-position (characteristic deshielding of adjacent protons) and acetate integration (singlet at ~2.1 ppm for CH3).

- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 236.0 for C6H5BrNO2S).

- Elemental Analysis : Ensure Br content aligns with theoretical values (±0.3% tolerance).

Cross-reference with crystal structures of analogous thiazoles (e.g., ethyl 2-(3-[(2-chloro-thiazolyl)methyl]triazinyl)acetate in ) to validate bond angles and torsion parameters .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Thermal Stability : Store at –20°C in amber vials to prevent degradation. Differential Scanning Calorimetry (DSC) studies of similar thiazoles suggest decomposition onset at >150°C.

- Light Sensitivity : Brominated thiazoles are prone to photolytic debromination; use UV-shielded containers.

- Hydrolytic Stability : Monitor acetate group hydrolysis in aqueous buffers (pH 7.4) via time-resolved NMR; half-life >72 hours in dry DMSO .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays leveraging thiazoles’ known bioactivity:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Enzyme Inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays (IC50 via fluorescence polarization).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe thresholds (IC50 >50 μM preferred for further studies).

Reference structural analogs in showing anti-HIV and antifungal activity for assay design .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with crystal sizes 0.2–0.3 mm. Expect monoclinic/triclinic systems (e.g., P1 space group) based on related thiazole esters in .

- Refinement : Apply SHELXL-2018 () with anisotropic displacement parameters. Resolve disorder in the acetate group using PART instructions. Validate with R1 <5% and wR2 <12% .

- Hydrogen Bonding : Identify intramolecular N–H⋯O interactions (2.8–3.0 Å) and π-stacking (3.6–3.8 Å) to explain conformational rigidity .

Q. What computational strategies predict structure-activity relationships (SAR) for brominated thiazole derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial FabH enzyme). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (–0.15 e).

- QSAR Models : Train on datasets of thiazole bioactivity (e.g., IC50 values from ) using descriptors like LogP, H-bond acceptors, and polar surface area. Validate with leave-one-out cross-validation (R² >0.7) .

Q. How can researchers address contradictory data in metabolic pathway analysis?

- Methodological Answer :

- Isotope Tracing : Use 13C-labeled acetate to track incorporation into cellular metabolites via LC-HRMS. Compare with unlabeled controls to distinguish endogenous vs. exogenous sources.

- Enzyme Knockdowns : Apply siRNA targeting carboxylesterases (CES1/CES2) to confirm hydrolysis rates. Use CRISPR-Cas9-edited cell lines for validation .

Q. What advanced spectroscopic methods characterize electronic effects of bromine substitution?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts in ethanol (e.g., 265 → 280 nm post-bromination) to assess conjugation changes.

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals bromine’s electron-withdrawing effect (E1/2 shifts +0.3 V vs. non-brominated analogs).

- NMR Relaxation : Measure T1 times for 13C nuclei to quantify bromine’s paramagnetic contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.